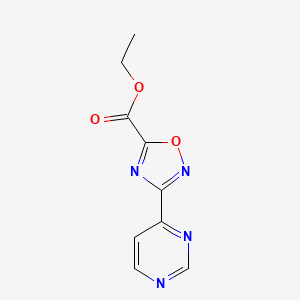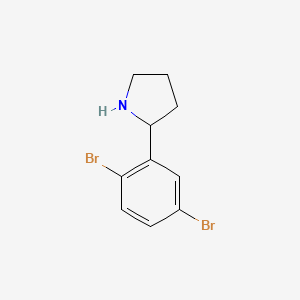
2-(2,5-Dibromophenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-Dibromophenyl)pyrrolidine is an organic compound with the molecular formula C10H11Br2N It features a pyrrolidine ring substituted with a 2,5-dibromophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dibromophenyl)pyrrolidine typically involves the reaction of 2,5-dibromobenzaldehyde with pyrrolidine under specific conditions. One common method includes:
Condensation Reaction: 2,5-dibromobenzaldehyde is reacted with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate.
Cyclization: The intermediate formed undergoes cyclization to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,5-Dibromophenyl)pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of ketones or carboxylic acids.
Reduction Products: Reduction typically yields amines or alcohols.
Aplicaciones Científicas De Investigación
2-(2,5-Dibromophenyl)pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its structural features.
Mecanismo De Acción
The mechanism of action of 2-(2,5-Dibromophenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, affecting their function. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,4-Dibromophenyl)pyrrolidine
- 2-(3,5-Dibromophenyl)pyrrolidine
- 2-(2,5-Dichlorophenyl)pyrrolidine
Uniqueness
2-(2,5-Dibromophenyl)pyrrolidine is unique due to the specific positioning of the bromine atoms on the phenyl ring, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C10H11Br2N |
|---|---|
Peso molecular |
305.01 g/mol |
Nombre IUPAC |
2-(2,5-dibromophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11Br2N/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2 |
Clave InChI |
BEHCLHSTIWCBCJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(NC1)C2=C(C=CC(=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


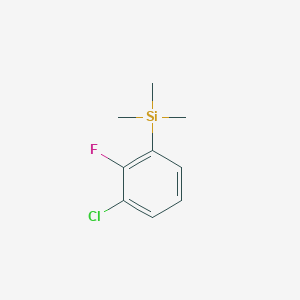
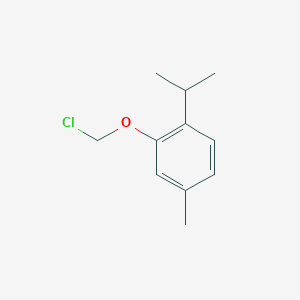
![1-[2-(Benzyloxy)phenyl]-2-pyrrolidinone](/img/structure/B13687609.png)
![6-Bromo-2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13687610.png)
![[[2-(Azidomethyl)-4-bromo-6-methoxyphenoxy]methyl]tributylstannane](/img/structure/B13687611.png)
![tert-butyl 6-fluorospiro[3H-furo[2,3-b]pyridine-2,3'-azetidine]-1'-carboxylate](/img/structure/B13687613.png)
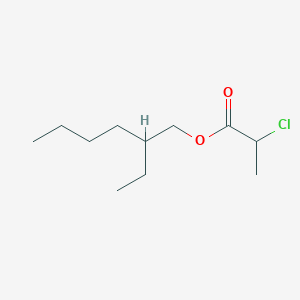
![Methyl 2-[(2-Aminoethyl)thio]-4-bromobenzoate](/img/structure/B13687622.png)
![5-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13687627.png)
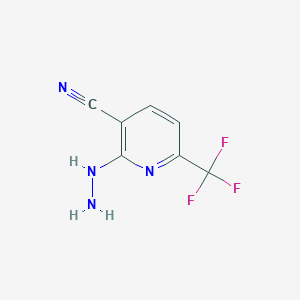

![Butanoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B13687647.png)
